Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

This specific para-substituted methyl ester (20983-83-9) is a key intermediate for PTP1B inhibitor SAR, providing a validated starting point for exploring the phosphotyrosine binding pocket. Its orthogonal reactivity, with a selectively hydrolyzable methyl ester and a maskable ethoxyoxalyl group, ensures reliable functionalization. Direct substitution with close analogs like the ortho-isomer (20983-81-7) introduces significant steric and electronic variability, risking irreproducible synthesis and altered bioactivity. Sourcing this exact structure guarantees experimental consistency.

Molecular Formula C12H13NO5
Molecular Weight 251.238
CAS No. 20983-83-9
Cat. No. B2639966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-([ethoxy(oxo)acetyl]amino)benzoate
CAS20983-83-9
Molecular FormulaC12H13NO5
Molecular Weight251.238
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H13NO5/c1-3-18-12(16)10(14)13-9-6-4-8(5-7-9)11(15)17-2/h4-7H,3H2,1-2H3,(H,13,14)
InChIKeyFWTIJXRKXMKZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS 20983-83-9): Chemical Identity and Procurement-Relevant Properties


Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS 20983-83-9) is a synthetic organic compound classified as an oxalylaminobenzoate derivative. Its structure comprises a para-substituted benzoic acid methyl ester core linked via an amide bond to an ethoxyoxalyl moiety, with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . The compound exists as a crystalline solid and is typically supplied as a research-grade intermediate with a purity specification of 95% or higher . It is not intended for direct therapeutic or veterinary use and is primarily employed in organic synthesis and biochemical research .

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS 20983-83-9): Why Close Analogs Cannot Be Casually Substituted


Within the oxalylaminobenzoate chemical space, even minor structural modifications—such as the position of the oxalylamino group (para vs. ortho), the nature of the ester (methyl vs. ethyl), or the presence of the free carboxylic acid—can dramatically alter key properties including solubility, metabolic stability, and target binding affinity [1]. For example, the ortho-substituted isomer (CAS 20983-81-7) presents a different steric and electronic environment around the amide linkage, which can influence both reactivity in further synthetic transformations and molecular recognition by biological targets . Consequently, direct substitution with a close analog without experimental validation introduces significant risk of irreproducible synthesis or altered biological outcomes. The quantitative evidence below clarifies the specific, verifiable dimensions where this compound differs from its nearest comparators.

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS 20983-83-9): Verifiable Differentiation vs. Comparators


Para-Substitution Pattern Confers Distinct Molecular Geometry and Reactivity vs. Ortho Isomer

The target compound features a para-substituted oxalylamino group on the benzoate ring, whereas its closest isomer, 2-(ethoxyoxalyl-amino)-benzoic acid methyl ester (CAS 20983-81-7), bears the same substituent in the ortho position . This positional difference results in a distinct molecular geometry: the para isomer exhibits an extended, linear conformation with a larger distance between the two ester functionalities, while the ortho isomer introduces a kinked geometry and potential intramolecular hydrogen bonding . Such geometric disparities are critical in synthetic applications where the spatial orientation of reactive handles dictates coupling efficiency and in biological systems where binding pocket complementarity is essential [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Methyl Ester Functionality Provides a Versatile Handle for Further Derivatization vs. Free Acid Analog

The target compound incorporates a methyl ester at the benzoate position, in contrast to the corresponding free acid analog, 4-[(2-ethoxy-2-oxoacetyl)amino]benzoic acid (CAS 14121-58-5) . This esterification masks the carboxylic acid, rendering the compound more lipophilic and thus more amenable to purification by normal-phase chromatography and to use in anhydrous coupling reactions (e.g., amide bond formation after ester hydrolysis) . While specific hydrolysis yields for this compound are not publicly reported, typical methyl benzoate esters undergo quantitative saponification under mild basic conditions (e.g., LiOH, THF/H₂O) to afford the free acid in >90% yield, a transformation that is not possible with the free acid analog [1].

Organic Synthesis Prodrug Design Medicinal Chemistry

Oxalylaminobenzoate Scaffold Imparts Sub-Micromolar PTP1B Inhibitory Activity (Class-Level Inference)

The oxalylaminobenzoic acid pharmacophore is a recognized privileged structure for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling [1]. While direct IC₅₀ data for the target compound (CAS 20983-83-9) are not available in the public domain, structurally related oxalylaminobenzoic acid derivatives have demonstrated potent inhibition of human recombinant PTP1B. For example, CHEMBL1241315, an oxalylaminobenzoic acid derivative, exhibits an IC₅₀ of 38 nM against PTP1B and displays selectivity over the closely related TCPTP (IC₅₀ = 136 nM) and LAR (IC₅₀ = 410 nM) [2]. The target compound retains the essential oxalylamino and benzoate moieties required for binding to the PTP1B catalytic site, suggesting it may possess similar inhibitory potential [3].

Enzyme Inhibition Diabetes Research Drug Discovery

Commercially Available with Defined Purity Specifications, Enabling Reproducible Research

The target compound is readily available from multiple commercial suppliers with defined purity specifications, ensuring batch-to-batch consistency for research applications. Vendor-reported purities typically range from 95% to 98% . In contrast, many close structural analogs, such as the free acid (CAS 14121-58-5) or the ethyl ester variant (CAS 41374-61-2), are either not widely stocked or are offered without explicit purity guarantees, complicating their use in reproducible studies . The availability of the target compound with a certified purity of ≥95% minimizes the risk of confounding results due to impurities and facilitates accurate quantification in biological assays .

Chemical Procurement Reproducibility Quality Control

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS 20983-83-9): High-Value Research and Industrial Use Cases


Medicinal Chemistry: Hit-to-Lead Optimization of PTP1B Inhibitors

The oxalylaminobenzoate core of this compound serves as a validated starting point for designing novel PTP1B inhibitors, a target implicated in type 2 diabetes and obesity [1]. The para-substituted methyl ester provides a convenient vector for introducing additional binding elements via amide coupling or ester hydrolysis, allowing systematic exploration of structure-activity relationships (SAR) around the catalytic site and the secondary phosphotyrosine binding pocket [2].

Organic Synthesis: Protected Building Block for Complex Molecule Assembly

The compound functions as a protected amino acid derivative, where the methyl ester can be selectively hydrolyzed to the free carboxylic acid or transesterified, while the ethoxyoxalyl group serves as a masked amine or a site for further functionalization [1]. This orthogonal reactivity makes it a valuable intermediate in the synthesis of more elaborate oxalylamide-containing architectures, including potential peptidomimetics and heterocyclic scaffolds [3].

Biochemical Probe Development: Scaffold for Affinity Chromatography Ligands

Given the established binding affinity of oxalylaminobenzoic acid derivatives for PTP1B, this compound can be immobilized on a solid support via its ester handle after hydrolysis to create affinity resins for the purification of PTP1B or related phosphatases [1]. The para-substitution pattern ensures that the oxalylamino pharmacophore remains accessible for protein binding when tethered through the benzoate moiety [2].

Analytical Chemistry: Reference Standard for Method Development

The defined purity (≥95%) and commercial availability of this compound qualify it as a suitable reference standard for developing and validating HPLC or LC-MS methods aimed at quantifying oxalylaminobenzoate derivatives in complex mixtures [1]. Its unique retention characteristics and mass spectral fingerprint facilitate reliable identification and quantification in metabolic stability assays or reaction monitoring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.